6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by the presence of an oxirane ring attached to a dihydrobenzodioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the epoxidation of alkenes using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as cobalt acetate (Co(OAc)₂) in an ionic liquid medium . This method is efficient and environmentally friendly, providing high yields of the desired epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- Oxiranecarbonitriles
- N-(Oxiran-2-yl)methyl]arenesulfonamides
Uniqueness
6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine is unique due to its combination of an oxirane ring and a dihydrobenzodioxine structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Biological Activity
Overview
6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by its oxirane ring and dihydrobenzodioxine structure. This unique configuration provides it with distinct biological activities that have garnered interest in various fields, particularly medicinal chemistry and drug development.
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
IUPAC Name: this compound
The synthesis of this compound typically involves epoxidation reactions, where alkenes are converted into oxiranes using hydrogen peroxide (H₂O₂) in the presence of catalysts such as cobalt acetate in ionic liquid media. This method can be scaled for industrial production, optimizing yield and efficiency.
The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition of enzyme activity or modification of protein functions. Such interactions can contribute to various biological effects, including anticancer properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle progression. The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer agent.
Other Biological Activities
In addition to its anticancer effects, this compound has been investigated for its potential roles in other therapeutic areas:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects: Some findings indicate potential neuroprotective effects, warranting further investigation in models of neurodegenerative diseases .
Case Studies and Research Findings
Properties
IUPAC Name |
6-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-8-9(12-4-3-11-8)5-7(1)10-6-13-10/h1-2,5,10H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBVEESOMHPIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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